molecular formula C16H12F3N3S B5795627 N-(4-methylphenyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine

N-(4-methylphenyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No. B5795627
M. Wt: 335.3 g/mol
InChI Key: PWVZJUBOELLZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine involves the inhibition of certain enzymes, such as tyrosine kinases and serine/threonine kinases. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine has been found to exhibit potent inhibitory activity against certain enzymes, leading to the suppression of cell growth and proliferation. It has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-methylphenyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine in lab experiments include its potent inhibitory activity against certain enzymes, making it a potential candidate for drug discovery. However, its limitations include its potential toxicity and limited solubility, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for the study of N-(4-methylphenyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine. These include the investigation of its potential use in the treatment of cancer and other diseases, the development of more efficient synthesis methods, and the study of its potential toxicity and safety in vivo. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in drug discovery.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine involves the reaction of 4-methylbenzenamine, 2-thiophenecarboxaldehyde, 2,2,2-trifluoroacetophenone, and guanidine hydrochloride in the presence of a catalyst. The reaction is carried out in a solvent under controlled conditions to obtain the desired product.

Scientific Research Applications

N-(4-methylphenyl)-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for drug discovery. It has also been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

N-(4-methylphenyl)-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3S/c1-10-4-6-11(7-5-10)20-15-21-12(13-3-2-8-23-13)9-14(22-15)16(17,18)19/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVZJUBOELLZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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